[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353985-87-1
VCID: VC8234255
InChI: InChI=1S/C13H22N2O3/c1-9(16)15(10-6-7-10)12-5-3-2-4-11(12)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18)
SMILES: CC(=O)N(C1CC1)C2CCCCC2NCC(=O)O
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol

[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

CAS No.: 1353985-87-1

Cat. No.: VC8234255

Molecular Formula: C13H22N2O3

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid - 1353985-87-1

Specification

CAS No. 1353985-87-1
Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
IUPAC Name 2-[[2-[acetyl(cyclopropyl)amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C13H22N2O3/c1-9(16)15(10-6-7-10)12-5-3-2-4-11(12)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18)
Standard InChI Key LDYPIASWPBFTSL-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C2CCCCC2NCC(=O)O
Canonical SMILES CC(=O)N(C1CC1)C2CCCCC2NCC(=O)O

Introduction

Structural and Chemical Properties

[2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (molecular formula: C12H21N3O3\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{3}) features a molecular weight of 254.33 g/mol . The compound’s InChI key (LDYPIASWPBFTSL-UHFFFAOYNA-N) provides a unique identifier for its stereoisomeric configuration . Its structure integrates a cyclohexyl ring substituted with an acetylated cyclopropylamine group and an acetic acid moiety, creating a hybrid architecture that combines rigidity from the cyclohexane and cyclopropane rings with the flexibility of the amino-acetic acid chain.

PropertyValue
Molecular FormulaC12H21N3O3\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight254.33 g/mol
InChI KeyLDYPIASWPBFTSL-UHFFFAOYNA-N
Storage ConditionsNot specified

The compound’s synthesis and stability are influenced by its functional groups. The acetyl group may participate in hydrogen bonding, while the cyclopropane ring introduces steric strain, potentially affecting reactivity .

Synthesis and Manufacturing

The synthesis of [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves multi-step organic reactions, as inferred from analogous compounds. A patent describing the synthesis of 1-(aminomethyl)cyclohexylacetic acid (gabapentin) provides a relevant framework . Key steps include:

  • Intermediate Formation: Cyclohexyl derivatives are functionalized with nitro groups, as seen in the preparation of 1-(nitromethyl)cyclohexyl acetic acid benzyl ester .

  • Hydrogenation: Catalytic hydrogenation reduces nitro groups to amines. For example, palladium-on-carbon catalysts under normal pressure convert nitro intermediates to primary amines without lactam formation .

  • Acetylation: Introduction of the acetyl-cyclopropyl-amino group likely occurs via nucleophilic substitution or condensation reactions, though specific details for this compound remain unpublished.

A generalized synthesis pathway is summarized below:

StepReactionConditions
1Nitro-group introductionAlkylation/condensation
2Hydrogenation of nitro to amineH2\text{H}_2, Pd/C, methanol
3Acetylation and cyclopropane additionAcetyl chloride, cyclopropylamine

This methodology aligns with strategies used for structurally related compounds, such as D-α-aminocyclohexylacetic acid, where cyclohexyl-glycine derivatives are synthesized via similar hydrogenation and functionalization steps .

Future Research Directions

Further studies could explore:

  • Synthetic Optimization: Developing one-pot synthesis routes to improve yield and purity.

  • Biological Screening: Evaluating inhibitory activity against kinases or neurotransmitter receptors.

  • Computational Modeling: Predicting binding modes using molecular docking simulations.

  • Derivatization: Modifying the acetyl or cyclopropyl groups to enhance pharmacokinetic properties.

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